Synthesis and purification of Azo Rubine for lab use
Synthesis and purification of Azo Rubine for lab use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Azo Rubine
Introduction
Azo Rubine, also known as Carmoisine, Acid Red 14, or C.I. Food Red 3, is a synthetic azo dye belonging to the family of naphthalenesulfonic acids.[1][2] Its chemical structure features two naphthalene (B1677914) subunits connected by an azo group (–N=N–), which is responsible for its characteristic vibrant red color.[2] As a disodium (B8443419) salt, Azo Rubine exhibits excellent solubility in water, making it a versatile colorant.[2][3]
This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of Azo Rubine. The procedures outlined are intended for researchers, scientists, and professionals in chemistry and drug development who require a high-purity compound for experimental use.
Synthesis of Azo Rubine
The synthesis of Azo Rubine is a classic example of diazo coupling, a two-step process. First, an aromatic amine is converted into a diazonium salt. Second, this highly reactive salt is coupled with an activated aromatic compound. For Azo Rubine, the synthesis involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) followed by its coupling with 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid) under alkaline conditions.
Chemical Reaction
The overall reaction is as follows:
-
Step 1: Diazotization of Naphthionic Acid C₁₀H₆(NH₂)(SO₃H) + NaNO₂ + 2HCl → [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + NaCl + 2H₂O
-
Step 2: Azo Coupling [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + C₁₀H₆(OH)(SO₃H) + 3NaOH → C₂₀H₁₂N₂Na₂(O₇S₂) + NaCl + 3H₂O
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Naphthionic Acid | C₁₀H₉NO₃S | 223.24 | 84-86-6 | Starting amine.[4] |
| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing agent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For diazotization. |
| Neville-Winther Acid | C₁₀H₈O₄S | 224.23 | 84-87-7 | Coupling component. |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1310-73-2 | To dissolve coupling agent and maintain alkaline pH. |
| Sodium Chloride | NaCl | 58.44 | 7647-14-5 | For "salting out" the product. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |
| Ice | - | - | - | For temperature control. |
Experimental Workflow: Synthesis
Detailed Experimental Protocol: Synthesis
Part A: Diazotization of Naphthionic Acid
-
In a 250 mL beaker, dissolve 5.6 g (0.025 mol) of naphthionic acid and 1.5 g of sodium carbonate in 50 mL of deionized water. Warm gently if necessary to achieve a clear solution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
-
Add the cold sodium nitrite solution to the naphthionic acid solution.
-
Slowly add 5 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not rise above 5 °C. Use a calibrated pH meter or indicator paper to check for the presence of excess nitrous acid.
-
Continue stirring the mixture in the ice bath for 30 minutes. The resulting solution contains the freshly prepared diazonium salt.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 5.6 g (0.025 mol) of Neville-Winther acid in 50 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the Neville-Winther acid solution.
-
Maintain the temperature below 5 °C and ensure the pH of the mixture remains alkaline (pH 8-9). Add more 10% NaOH solution as needed.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A deep red precipitate of Azo Rubine will form.
Part C: Isolation of Crude Product
-
"Salt out" the dye by adding approximately 10-15 g of sodium chloride to the reaction mixture and stirring for 30 minutes to precipitate the product completely.
-
Collect the crude Azo Rubine by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.
-
Press the solid as dry as possible on the funnel. The resulting solid is the crude Azo Rubine.
Purification of Azo Rubine
The crude product contains impurities, including unreacted starting materials and inorganic salts. Recrystallization is a common and effective method for purifying azo dyes.[5] Given Azo Rubine's water solubility, recrystallization from a water/ethanol (B145695) mixture is a suitable approach.
Experimental Workflow: Purification and Analysis
Detailed Experimental Protocol: Purification
-
Transfer the crude Azo Rubine to a beaker and add a minimal amount of hot deionized water to dissolve it completely.
-
Perform a hot gravity filtration to remove any insoluble impurities.
-
Heat the filtrate and add hot ethanol until the solution becomes slightly turbid, indicating the saturation point.
-
Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture.
-
Dry the purified Azo Rubine in a vacuum oven at 60-70 °C to a constant weight.
Characterization and Purity Assessment
The identity and purity of the synthesized Azo Rubine should be confirmed using standard analytical techniques.[6]
| Parameter | Method | Expected Result | Reference |
| Purity | HPLC-PDA | ≥ 95% (by area) | [3] |
| Appearance | Visual Inspection | Dark red to brown crystalline powder | [3][7] |
| λmax (in Water) | UV-Vis Spectroscopy | 514 - 518 nm | [7] |
| Solubility | - | Soluble in water, slightly soluble in ethanol | [2] |
| Structure | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of Azo Rubine | [6] |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is the preferred method for assessing purity.[8][9] A suitable method would involve a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol.
-
UV-Visible Spectroscopy: A solution of the purified dye in deionized water should be analyzed to determine its maximum absorbance wavelength (λmax), which is a characteristic property of the chromophore.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[6]
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.
-
Aromatic amines and azo compounds should be treated as potentially toxic and carcinogenic. Avoid inhalation and skin contact.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
References
- 1. 4-Hydroxy-3-((4-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid | C20H14N2O7S2 | CID 19119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AZORUBINE - Ataman Kimya [atamanchemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Naphthionic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Azo Rubine | 3567-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
